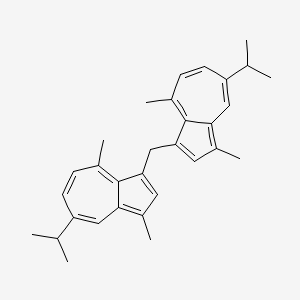
2,2'-Diguaiazulenylmethane
説明
2,2'-Diguaiazulenylmethane is a hypothetical dimeric compound featuring two guaiazulenyl moieties linked by a methane bridge. Guaiazulene, a bicyclic sesquiterpene with a distinctive azulene backbone, is known for its aromaticity, stability, and unique electronic properties due to its non-benzenoid fused ring system. While direct experimental data on this compound is scarce, insights can be inferred from structurally analogous systems, such as 2,2'-bibenzo[d]imidazole derivatives and sulfur-containing heterocycles, which share similarities in synthesis, symmetry, and electronic behavior .
特性
CAS番号 |
55544-35-9 |
|---|---|
分子式 |
C31H36 |
分子量 |
408.6 g/mol |
IUPAC名 |
3-[(3,8-dimethyl-5-propan-2-ylazulen-1-yl)methyl]-1,4-dimethyl-7-propan-2-ylazulene |
InChI |
InChI=1S/C31H36/c1-18(2)24-11-9-20(5)30-26(13-22(7)28(30)16-24)15-27-14-23(8)29-17-25(19(3)4)12-10-21(6)31(27)29/h9-14,16-19H,15H2,1-8H3 |
InChIキー |
IDPKUZZCOXJZMY-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)CC3=CC(=C4C3=C(C=CC(=C4)C(C)C)C)C |
正規SMILES |
CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)CC3=CC(=C4C3=C(C=CC(=C4)C(C)C)C)C |
同義語 |
2,2'-diguaiazulenylmethane |
製品の起源 |
United States |
類似化合物との比較
Comparison with Structurally Similar Compounds
2,2'-Bibenzo[d]imidazole
- Synthesis: 2,2'-Bibenzo[d]imidazole is synthesized via aerobic homocoupling using Cu(OAc)₂ and Ag₂CO₃ as catalysts.
- Structural and Electronic Properties :
- Despite a symmetric starting conformation, DFT calculations reveal asymmetric optimization in 2,2'-bibenzo[d]imidazole due to torsional strain and π-π interactions .
- The direct 2,2' bond allows extended conjugation, whereas the methane bridge in 2,2'-Diguaiazulenylmethane may reduce conjugation but enhance steric flexibility.
- Applications : Used in optoelectronic materials due to its planar structure and redox activity.
Benzothiazole Derivatives (e.g., Dimethyl N-(2-Benzothiazolyl)-dithiocarbonimidates)
- Synthesis : Prepared via multi-step routes involving dithiocarbonimidate intermediates, leveraging sulfur’s nucleophilicity .
- Key Differences :
- Sulfur atoms in benzothiazoles lower HOMO-LUMO gaps compared to nitrogen-rich azulenes, enhancing charge-transfer capabilities.
- The absence of a bridging group in these derivatives limits structural flexibility but improves thermal stability.
Thiadiazole-Linked Dimethyl Benzoate (CasNo: 309286-08-6)
- Structure: Features a central 1,3,4-thiadiazole ring connected to dimethyl benzoate groups via sulfanediyl and imino linkers .
- Synthesis and Properties :
- Complex multi-step synthesis involving thiadiazole functionalization.
- Ester groups enhance solubility, while the thiadiazole core contributes to rigidity and π-stacking propensity.
- Contrast with this compound : The methane bridge in the latter may offer greater conformational adaptability compared to the rigid thiadiazole linker.
Data Tables
Table 2: Computational Insights
| Compound | Symmetry in DFT | HOMO-LUMO Gap (eV) | Notable Features |
|---|---|---|---|
| 2,2'-Bibenzo[d]imidazole | Asymmetric optimization | ~3.2 (calculated) | Torsional strain alters conjugation |
| Thiadiazole derivative | Rigid planar core | ~2.8 (estimated) | Enhanced π-stacking ability |
Research Findings and Implications
- Synthetic Feasibility : The Cu/Ag-catalyzed coupling method for 2,2'-bibenzo[d]imidazole could be adapted for this compound if guaiazulenyl halides are reactive substrates.
- Electronic Behavior: Asymmetric structural optimization observed in 2,2'-bibenzo[d]imidazole suggests that even symmetric precursors may yield non-planar configurations in this compound, impacting optoelectronic applications.
- Functional Group Impact : Sulfur-containing analogs (e.g., benzothiazoles, thiadiazoles) exhibit distinct electronic profiles, underscoring the role of heteroatoms in tuning material properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


